molecular formula C12H16ClNO2 B12309055 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride

1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B12309055
M. Wt: 241.71 g/mol
InChI Key: MDOIQKMCMRFRLJ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenyl group attached to a cyclobutane ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the conversion of the free acid to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclobutane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Uniqueness: 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other aminophenyl-containing compounds, potentially offering unique advantages in various applications .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

1-(4-aminophenyl)-3-methylcyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-8-6-12(7-8,11(14)15)9-2-4-10(13)5-3-9;/h2-5,8H,6-7,13H2,1H3,(H,14,15);1H

InChI Key

MDOIQKMCMRFRLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC=C(C=C2)N)C(=O)O.Cl

Origin of Product

United States

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